5-Bromo-4-chlorothiophene-2-carboxamide
CAS No.: 2344686-05-9
Cat. No.: VC7458959
Molecular Formula: C5H3BrClNOS
Molecular Weight: 240.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344686-05-9 |
|---|---|
| Molecular Formula | C5H3BrClNOS |
| Molecular Weight | 240.5 |
| IUPAC Name | 5-bromo-4-chlorothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C5H3BrClNOS/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H2,8,9) |
| Standard InChI Key | SOVQUIBPLISDST-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1Cl)Br)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
5-Bromo-4-chlorothiophene-2-carboxamide belongs to the thiophene carboxamide family, a class of sulfur-containing heterocycles. Its IUPAC name, 5-bromo-4-chlorothiophene-2-carboxamide, reflects the substitution pattern on the thiophene ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2344686-05-9 | |
| Molecular Formula | C<sub>5</sub>H<sub>3</sub>BrClNOS | |
| Molecular Weight | 240.5 g/mol | |
| SMILES | C1=C(SC(=C1Cl)Br)C(=O)N | |
| InChIKey | SOVQUIBPLISDST-UHFFFAOYSA-N |
The planar thiophene ring facilitates π-π stacking interactions, while the electron-withdrawing halogens (Br, Cl) and carboxamide group (-CONH<sub>2</sub>) influence its electronic distribution. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous halogenated thiophenes adopt a nearly planar geometry, with halogen atoms occupying orthogonal positions to minimize steric strain.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 5-bromo-4-chlorothiophene-2-carboxamide typically involves sequential halogenation and carboxamide formation (Figure 1). A representative pathway includes:
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Halogenation of Thiophene-2-carboxylic Acid: Bromination at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by chlorination at position 4 with sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>).
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Carboxamide Formation: Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC·HCl) and coupling with ammonium hydroxide.
Figure 1: Synthetic route for 5-bromo-4-chlorothiophene-2-carboxamide.
(Schematic diagram illustrating halogenation and amidation steps; adapted from.)
Industrial Production
Industrial processes prioritize cost-effectiveness and scalability. Continuous flow reactors are employed for halogenation steps, ensuring precise temperature control (40–60°C) and reduced byproduct formation. Post-synthesis purification often involves recrystallization from ethanol/water mixtures, yielding >95% purity.
Electronic and Reactivity Profiles
Electronic Effects of Halogen Substituents
The bromine and chlorine atoms exert strong electron-withdrawing effects via inductive mechanisms, polarizing the thiophene ring. Density functional theory (DFT) calculations on analogous compounds reveal:
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Reduced electron density at the 2-position carboxamide group, enhancing electrophilicity for nucleophilic attacks.
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Stabilization of the thiophene ring’s highest occupied molecular orbital (HOMO) by ~0.3 eV compared to non-halogenated analogs.
Reactivity in Substitution Reactions
The compound’s halogen atoms participate in cross-coupling reactions, enabling diversification of the thiophene core. For example:
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Suzuki-Miyaura Coupling: Palladium-catalyzed substitution of bromine with aryl boronic acids to generate biaryl derivatives.
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Nucleophilic Aromatic Substitution: Displacement of chlorine by amines or alkoxides under basic conditions.
Research Gaps and Future Directions
Unexplored Pharmacological Targets
The compound’s potential as a kinase inhibitor or antimicrobial agent remains untested. Molecular docking studies suggest affinity for cyclin-dependent kinases (CDKs), warranting experimental validation.
Synthetic Methodology Innovations
Future work could explore:
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Photocatalytic C-H halogenation to streamline synthesis.
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Enzymatic amidation for greener carboxamide formation.
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